![molecular formula C8H7BrN2O B1447475 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one CAS No. 1260670-07-2](/img/structure/B1447475.png)
6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one
Overview
Description
6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one (6-Bromo-3,4-DHDN) is a brominated heterocyclic compound with a wide range of applications in medicinal and synthetic chemistry. It has been used for many years as a starting material for the synthesis of various heterocyclic compounds. 6-Bromo-3,4-DHDN has also been used for the synthesis of a variety of drugs and other compounds.
Scientific Research Applications
Synthesis Methodologies
6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is involved in various synthesis processes. For example, Zlatoidský & Gabos (2009) described its synthesis through reductive amination of Schiff's bases, showcasing its utility in organic synthesis methods (Zlatoidský & Gabos, 2009). Similarly, Murray, Rose, and Curto (2023) reported a new 3-step method for synthesizing dihydronaphthyridinones, including 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one, highlighting its significance in the field of chemical synthesis (Murray, Rose, & Curto, 2023).
Biomedical Applications
In the biomedical field, 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a part of the broader family of naphthyridines. Oliveras et al. (2021) reviewed the biomedical applications of 1,6-naphthyridin-2(1H)-ones, which includes this compound. They emphasized its potential in providing ligands for several receptors in the body, thus having significant biomedical implications (Oliveras et al., 2021).
Chemical Properties and Reactions
The compound's chemical reactivity and properties are also of interest. For instance, Plodek, Raeder, and Bracher (2012) discussed the regioselective homolytic substitution of benzo[c][2,7]naphthyridines, which includes derivatives of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one. Their study provides insights into the compound's chemical behavior under specific conditions (Plodek, Raeder, & Bracher, 2012).
Structural Analysis
Guillon et al. (2017) focused on the structural characterization of a derivative of 1,6-naphthyridin-2(1H)-one, which is related to 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one. Their work emphasizes the importance of understanding the crystal structure for pharmaceutical applications (Guillon et al., 2017).
properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-2,7-naphthyridin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h3-4H,1-2H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUSSVPYSMDDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CN=C(C=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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